molecular formula C18H21N5O3 B5568630 (1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5568630
M. Wt: 355.4 g/mol
InChI Key: YOZVJLVAGQWUNI-DZGCQCFKSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane" involves complex chemical reactions that yield molecules with specific configurations and properties. For example, a novel alpha 7 nicotinic acetylcholine receptor agonist, identified for its potential in treating cognitive deficits, showcases the intricate synthesis routes that lead to the discovery of such molecules (O’Donnell et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds often includes a diazabicyclo[3.2.2]nonane scaffold, a significant feature for their activity. Structural analysis reveals the importance of the scaffold's configuration and substitution patterns for receptor binding and efficacy. Different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents of the 3,7-diazabicyclo[3.3.1]nonane scaffold significantly impact the interaction with nAChRs, demonstrating the scaffold's versatility for generating subtype-selective ligands (Eibl et al., 2013).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including ring opening and closure, to afford the desired molecular framework. The aminomethylation of pyridine-thiolates leads to the synthesis of new diazabicyclo[3.3.1]nonane derivatives, highlighting the chemical versatility and reactivity of the core structure (Dotsenko et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the pharmacokinetic profile of these molecules. The synthesis and analysis of similar compounds, such as HMBPP, involve understanding the thermodynamic and spectral properties, which are essential for assessing their physical behavior and stability under various conditions (Halim & Ibrahim, 2022).

Scientific Research Applications

Cognitive Disorders and Schizophrenia Treatment

A novel alpha 7 nicotinic acetylcholine receptor agonist, related in structure to the compound of interest, has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions such as schizophrenia and Alzheimer's disease. These compounds are potent and selective, with excellent pharmaceutical properties, including high oral bioavailability and brain penetration, demonstrating efficacy in cognition models (O’Donnell et al., 2010).

Synthesis of N,S-Containing Heterocycles

Research on the synthesis of N,S-containing heterocycles, including aminomethylation of specific thiolates to form 3,7-diazabicyclo[3.3.1]nonane derivatives, provides insights into methodologies that could be applicable to the synthesis or modification of the compound (Dotsenko et al., 2007).

Antianxiety and Antimicrobial Activity

Oxadiazole pyridine derivatives, synthesized from related compounds, have shown good antianxiety activity comparable to diazepam. Additionally, these compounds have been explored for their potential antimicrobial effects, demonstrating the broad pharmacological potential of oxadiazole and pyridine-based structures (Amr et al., 2008).

Ionic Liquids in Synthesis

The use of mild basic ionic liquids in the synthesis of heterocyclic compounds under ambient and solvent-free conditions highlights innovative approaches to chemical synthesis that could be relevant for creating or manipulating compounds like the one of interest (Shaterian et al., 2013).

Antibacterial Activity and Complex Formation

Research into the synthesis of seco-acyclo-N-diazolyl-thione nucleosides and their complex formation with ions indicates a potential for antibacterial activity and the exploration of complex chemical structures for therapeutic uses (Chehrouri et al., 2021).

properties

IUPAC Name

2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-[(1S,5R)-3-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-12-16(21-26-20-12)7-17(24)23-10-13-4-5-15(23)11-22(9-13)18(25)14-3-2-6-19-8-14/h2-3,6,8,13,15H,4-5,7,9-11H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZVJLVAGQWUNI-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CC(=O)N2CC3CCC2CN(C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NON=C1CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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